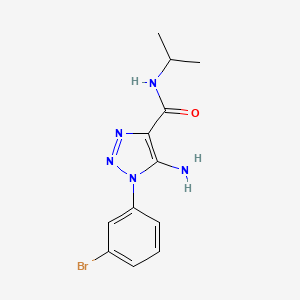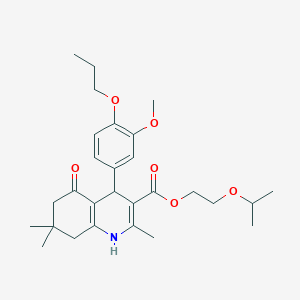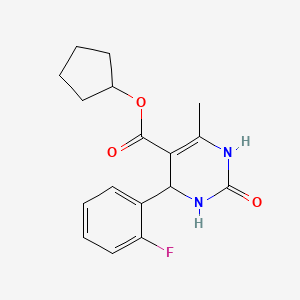
5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a bromophenyl group, and an isopropyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 3-bromoaniline can be converted to 3-bromoazide, which then reacts with an appropriate alkyne to form the triazole ring.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the triazole intermediate.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions, where an isopropyl halide reacts with the triazole intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(3-chlorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3-methylphenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The presence of the bromophenyl group in 5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide imparts unique chemical and physical properties compared to its analogs The bromine atom can influence the compound’s reactivity, polarity, and ability to participate in halogen bonding
Properties
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O/c1-7(2)15-12(19)10-11(14)18(17-16-10)9-5-3-4-8(13)6-9/h3-7H,14H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZOWLVVDLGWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-ethoxyanilino)-2-oxoethyl] N,N-diethylcarbamodithioate](/img/structure/B5081309.png)
![8-bromo-2-(3-hydroxy-4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5081311.png)


![1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B5081338.png)
![3-ethyl-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5081340.png)
![2-methyl-N-{4-[(2-thienylamino)carbonyl]phenyl}-3-furamide](/img/structure/B5081343.png)
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5081349.png)
![N~3~-acetyl-N~1~-isobutyl-N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-beta-alaninamide](/img/structure/B5081351.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-3-methoxybenzamide](/img/structure/B5081360.png)
![2-{1-(2,2-dimethylpropyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5081385.png)
![{2-[1-(dimethylamino)ethyl]phenyl}(2,4-dimethylphenyl)phenylmethanol](/img/structure/B5081393.png)
![2-(3,5-dichlorophenyl)-8-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B5081398.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide](/img/structure/B5081400.png)
